3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of benzisoxazole derivatives This compound is characterized by the presence of a benzisoxazole ring, a methoxyphenoxy group, and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through a cyclization reaction involving an o-nitrophenyl derivative and a suitable nucleophile.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with a suitable electrophile.
Introduction of the Fluorobenzoate Moiety: The final step involves the esterification of the benzisoxazole derivative with 2-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl acetate
- 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
Uniqueness
Compared to similar compounds, 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate is unique due to the presence of the fluorobenzoate moiety, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C22H16FNO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C22H16FNO5/c1-26-14-5-4-6-15(11-14)27-13-20-18-10-9-16(12-21(18)29-24-20)28-22(25)17-7-2-3-8-19(17)23/h2-12H,13H2,1H3 |
InChI Key |
ORSRUYFOBBRKJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.